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3-[4-(Difluoromethoxy)phenoxy]azetidine

Cat. No.: B12065136
M. Wt: 215.20 g/mol
InChI Key: SAJNEOVEXZCYFH-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Scaffolds in Contemporary Chemical Research

Azetidines, four-membered saturated nitrogen-containing heterocycles, have garnered considerable attention in medicinal chemistry. nih.govrsc.org Their growing importance stems from their ability to impart valuable properties to bioactive molecules. The inherent ring strain of the azetidine ring, while making its synthesis challenging, also provides a unique three-dimensional geometry that can be exploited in drug design. rsc.orgrsc.org

One of the key advantages of incorporating an azetidine scaffold is the introduction of conformational rigidity. enamine.net This rigidity can pre-organize the molecule into a specific conformation that is favorable for binding to a biological target, potentially leading to increased potency and selectivity. enamine.net Furthermore, the nitrogen atom in the azetidine ring can serve as a hydrogen bond acceptor or a point for further functionalization, allowing for the fine-tuning of a compound's properties. researchgate.net The azetidine motif is found in a number of approved drugs and is increasingly utilized as a building block in the synthesis of complex molecular architectures. lifechemicals.comtechnologynetworks.com

Key Attributes of Azetidine Scaffolds:

PropertySignificance in Drug Discovery
3D Geometry Provides access to novel chemical space and can improve binding to target proteins.
Conformational Rigidity Reduces the entropic penalty upon binding, potentially increasing affinity and selectivity. enamine.net
Metabolic Stability Can be more stable to metabolic degradation compared to more flexible acyclic analogues.
Vectorial Exit Points Offers well-defined points for substitution to explore structure-activity relationships.

Role of Difluoromethoxy Moieties in Advanced Molecular Design

The introduction of fluorine-containing groups is a widely employed strategy in medicinal chemistry to modulate the properties of drug candidates. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety in this regard. nih.gov Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a powerful tool in advanced molecular design. nih.gov

One of the primary roles of the difluoromethoxy group is to enhance metabolic stability. The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, which can lead to an improved pharmacokinetic profile of a drug candidate. mdpi.com Additionally, the difluoromethoxy group can significantly impact a molecule's lipophilicity, a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comresearchgate.net While generally considered lipophilic, the difluoromethoxy group can also engage in hydrogen bonding interactions through its weakly acidic hydrogen atom, a property not observed in the related trifluoromethoxy group. researchgate.netacs.org This dual nature allows for a nuanced modulation of a molecule's interactions with its biological target. researchgate.net

Impact of the Difluoromethoxy Group on Molecular Properties:

ParameterEffect of -OCF₂H Introduction
Metabolic Stability Increased due to the strength of the C-F bonds. mdpi.com
Lipophilicity Generally increased, which can improve membrane permeability. mdpi.com
pKa Can lower the pKa of nearby acidic protons.
Hydrogen Bonding Can act as a weak hydrogen bond donor. researchgate.netacs.org
Bioisosterism Can serve as a bioisostere for hydroxyl, thiol, or amide groups. nih.govprinceton.edu

Importance of Phenoxy Ether Structures as Privileged Scaffolds in Chemical Biology

The phenoxy ether linkage is a recurring motif in a vast number of biologically active compounds, including many approved drugs. acs.orgnsf.gov This prevalence has led to its designation as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govnih.gov The utility of the phenoxy ether structure lies in its combination of rigidity and conformational flexibility, as well as its ability to participate in various non-covalent interactions.

Contributions of the Phenoxy Ether Scaffold:

FeatureRole in Molecular Recognition and Properties
Aromatic Ring Participates in π-π stacking and hydrophobic interactions. mdpi.com
Ether Oxygen Acts as a hydrogen bond acceptor. mdpi.comresearchgate.net
Structural Rigidity Provides a defined orientation for substituents.
Synthetic Accessibility Readily incorporated into molecules through well-established synthetic methods.

Contextualization of 3-[4-(Difluoromethoxy)phenoxy]azetidine within Emerging Small Molecule Research

The compound this compound represents a strategic amalgamation of the three aforementioned structural motifs. By combining the conformationally constrained azetidine ring with the metabolically robust and lipophilic difluoromethoxy group, and linking them via the privileged phenoxy ether scaffold, this molecule is poised to exhibit a desirable profile for small molecule research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11F2NO2 B12065136 3-[4-(Difluoromethoxy)phenoxy]azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenoxy]azetidine

InChI

InChI=1S/C10H11F2NO2/c11-10(12)15-8-3-1-7(2-4-8)14-9-5-13-6-9/h1-4,9-10,13H,5-6H2

InChI Key

SAJNEOVEXZCYFH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

Molecular Design Principles and Bioisosterism in the Context of 3 4 Difluoromethoxy Phenoxy Azetidine

Azetidine (B1206935) Ring System as a Bioisostere

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is increasingly utilized in medicinal chemistry as a valuable structural scaffold. nih.govrsc.org Its incorporation is a deliberate design choice to modulate a molecule's properties by leveraging its unique conformational and structural characteristics. enamine.netresearchgate.net

Conformational Restriction and Influence on Molecular Geometry

Azetidine's primary role in molecular design is to impose conformational rigidity. enamine.net Unlike more flexible acyclic linkers or larger heterocyclic rings, the four-membered azetidine ring has limited conformational freedom. enamine.netnih.gov This is due to significant ring strain, estimated at approximately 25.4 kcal/mol. rsc.org This strain forces the ring into a "puckered" conformation, as determined by gas-phase electron diffraction, with a characteristic dihedral angle of about 37°. rsc.org

This inherent puckering fixes the spatial orientation of substituents attached to the ring, reducing the entropic penalty upon binding to a biological target. enamine.net By locking the molecule into a more defined three-dimensional shape, the azetidine scaffold can lead to higher binding affinity and selectivity. enamine.netmax-planck-innovation.de For example, in cyclic peptides, the inclusion of an azetidine ring can favor a specific all-trans conformation that might otherwise be less accessible. researchgate.net The rigidity of the azetidine core provides a stable platform for creating novel RNA-binding compounds with potentially improved efficiency. max-planck-innovation.de

Bioisosteric Replacement of other Cyclic and Acyclic Motifs

The azetidine ring is frequently employed as a bioisosteric replacement for other common structural motifs in drug discovery. researchgate.net Its compact and rigid nature makes it an attractive substitute for larger, more flexible saturated heterocycles like pyrrolidine (B122466) and morpholine (B109124). baranlab.orgenamine.net

Pyrrolidine: Replacing a five-membered pyrrolidine ring with a four-membered azetidine ring introduces greater conformational constraint. nih.gov This can be advantageous in optimizing ligand-receptor interactions by presenting substituents in a more defined vector.

Morpholine and Piperazine: Spiro-azetidines, where the azetidine ring shares a single carbon atom with another ring, are considered effective bioisosteres of morpholine and piperazine. tcichemicals.com This substitution can improve properties like aqueous solubility and three-dimensionality, which are often desirable in drug candidates. baranlab.orgtcichemicals.com

Acyclic Linkers: The use of an azetidine ring in place of a flexible alkyl chain reduces the number of rotatable bonds, which is a key strategy in modern drug design to improve pharmacokinetic properties and binding affinity.

The table below illustrates the application of azetidine as a bioisostere for various common fragments.

Original FragmentAzetidine-Based BioisostereKey Advantage
Pyrrolidine3-Substituted AzetidineIncreased conformational rigidity. nih.gov
MorpholineSpiro-azetidineImproved three-dimensionality and solubility. tcichemicals.com
PiperazineSpiro-azetidineImproved three-dimensionality and solubility. tcichemicals.com
Acyclic LinkerAzetidine RingReduced rotational freedom, pre-organization for binding. enamine.net

Impact on Molecular Recognition and Binding Affinity

The introduction of a rigid azetidine scaffold directly influences how a molecule interacts with its biological target. enamine.net By pre-organizing the pharmacophoric groups in a specific spatial arrangement, the entropic cost of binding is lowered, which can lead to a significant increase in binding affinity. enamine.net The defined geometry of the azetidine ring ensures that substituents are presented to the target protein in an optimal orientation for key interactions, such as hydrogen bonding or hydrophobic contacts.

Studies have shown that azetidine-containing compounds can directly bind to target proteins with high affinity. For instance, a series of azetidine amides were found to bind directly to the STAT3 protein with high affinity, demonstrating the scaffold's effectiveness in facilitating potent ligand-protein interactions. nih.gov The inherent concavity of cis-substituted azetidine derivatives can also create a rigid platform that influences the stereoselectivity of catalytic reactions, highlighting its utility in designing highly specific molecular tools. nih.gov

Difluoromethoxy Group as a Bioisostere

The difluoromethoxy group (-OCHF₂) is a fluorinated motif increasingly used in medicinal chemistry as a bioisostere for more common functional groups, particularly the methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups. nih.govnih.gov Its unique electronic and physicochemical properties offer advantages in modulating a molecule's behavior.

Hydrogen Bond Donor and Acceptor Characteristics

A key feature of the difluoromethoxy group is its capacity to act as a weak hydrogen bond donor. bohrium.combeilstein-journals.org The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding interactions with suitable acceptors like oxygen or nitrogen atoms. nih.govbeilstein-journals.org This interaction, while weaker than that of traditional donors like -OH or -NH groups, can be critical for molecular recognition and binding affinity. bohrium.combeilstein-journals.org The binding energy of a CF₂H···O hydrogen bond has been calculated to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org

Experimental studies have confirmed this hydrogen-bonding capability, showing that the -OCHF₂ group can serve as a surrogate for hydroxyl or thiol groups. nih.govbeilstein-journals.orgchemistryviews.org However, its donor strength is considered more comparable to that of thiophenol or aniline (B41778) rather than the stronger hydroxyl group. nih.govacs.org The ether oxygen in the difluoromethoxy group also retains its ability to act as a hydrogen bond acceptor.

The table below compares the hydrogen bonding properties of the difluoromethoxy group with other common functional groups.

Functional GroupH-Bond Donor AbilityH-Bond Acceptor Ability
Hydroxyl (-OH)StrongStrong
Methoxy (-OCH₃)NoneStrong
**Difluoromethoxy (-OCHF₂) **Weak bohrium.combeilstein-journals.orgModerate
Thiol (-SH)ModerateWeak
Amine (-NH₂)ModerateStrong

Influence on Electronic Properties and Lipophilicity

The replacement of a methoxy group with a difluoromethoxy group significantly alters the electronic properties and lipophilicity of the parent molecule. The strong electron-withdrawing nature of the two fluorine atoms makes the -OCHF₂ group more electron-withdrawing than a methoxy group. This can impact the pKa of nearby functional groups and influence metabolic stability by making the adjacent ether linkage more resistant to oxidative cleavage.

In terms of lipophilicity, the difluoromethoxy group is considered a "lipophilic hydrogen bond donor". nih.govresearchgate.net The effect of substituting a methyl group with a difluoromethyl group on the partition coefficient (log P) can vary. The change in lipophilicity, expressed as Δlog P (log P(XCF₂H) - log P(XCH₃)), has been observed to range from -0.1 to +0.4. nih.govacs.org This indicates that while the -OCHF₂ group generally increases lipophilicity compared to a hydroxyl group, its effect relative to a methoxy group is more nuanced and context-dependent. nih.govacs.org For instance, monofluoro- and difluoromethylated compounds are generally less lipophilic than their corresponding non-fluorinated methyl or more fluorinated trifluoromethyl analogues due to larger dipole moments. researchgate.net

The following table summarizes the comparative physicochemical properties of methoxy and difluoromethoxy groups.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Impact of Substitution
Electronic Effect Electron-donatingElectron-withdrawingAlters aromatic ring chemistry and metabolic stability.
Lipophilicity (log P) Moderately lipophilicMore lipophilic than -OH, variable vs. -OCH₃. nih.govacs.orgModulates solubility and membrane permeability.
Δlog P (vs. -OCH₃) N/A-0.1 to +0.4 nih.govacs.orgFine-tunes the lipophilicity of the molecule.

Bioisosteric Replacement of Hydroxyl, Thiol, Amine, and Methoxy Groups

Bioisosterism, the practice of substituting one functional group for another with similar physical or chemical properties to enhance a desired biological or physicochemical profile, is a cornerstone of modern medicinal chemistry. nih.govyoutube.com The difluoromethoxy group (OCF₂H) has emerged as a valuable bioisostere for several common functional groups, including hydroxyl (OH), thiol (SH), amine (NH₂), and methoxy (OCH₃) groups. acs.orgnih.gov This substitution is a key design element in 3-[4-(Difluoromethoxy)phenoxy]azetidine.

The OCF₂H group is particularly noteworthy as it is considered a "lipophilic hydrogen bond donor." acs.org Unlike the hydroxyl group, which is hydrophilic and susceptible to metabolic oxidation, the difluoromethoxy group offers increased lipophilicity and metabolic stability while retaining the capacity for hydrogen bonding interactions. princeton.edunih.gov This dual character allows medicinal chemists to fine-tune a molecule's properties to improve its absorption, distribution, metabolism, and excretion (ADMET) profile without sacrificing its ability to bind to a biological target. nih.gov

Studies have quantified the hydrogen bond donor capacity of the difluoromethyl group, finding it to be on a scale similar to thiophenol and aniline, though less potent than a hydroxyl group. acs.org The replacement of a methoxy group with a difluoromethoxy group can also alter the molecule's conformational preferences. While anisole (B1667542) prefers a planar conformation, difluoromethoxy-substituted benzenes tend to adopt a conformation where the substituent is orthogonal to the aromatic ring, which can influence interactions with a target protein. nih.gov This strategic replacement can lead to improved pharmacokinetic profiles and enhanced clinical potential for drug candidates. princeton.edu

Table 1: Comparison of Physicochemical Properties of Functional Groups

Phenoxy Ether Moiety as a Privileged Scaffold

The phenoxy ether moiety is adept at participating in various non-covalent intermolecular interactions that are crucial for ligand-protein binding. The aromatic ring of the phenoxy group can engage in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) within a protein's binding pocket. nih.govencyclopedia.pub These interactions are fundamental for anchoring a ligand to its target.

Furthermore, the ether oxygen atom of the phenoxy group can act as a hydrogen bond acceptor. nih.govmdpi.com This allows it to form hydrogen bonds with suitable donor groups on the protein or with bridging water molecules, further stabilizing the ligand-protein complex. nih.gov This capacity for dual interaction—hydrophobic/π-stacking via the phenyl ring and hydrogen bonding via the ether oxygen—makes the phenoxy moiety a versatile tool for establishing high-affinity binding. encyclopedia.pub

The structural and electronic characteristics of the phenoxy ether scaffold directly contribute to a compound's binding affinity and selectivity. nih.gov By providing a rigid yet conformationally aware linker, it orients its substituents in a defined three-dimensional space, allowing for a precise fit into a specific binding site. mdpi.com This precise positioning is key to achieving selectivity for one biological target over others.

Molecular docking studies on various compounds have shown that the phenoxy moiety is often responsible for critical hydrophobic interactions within the binding site. encyclopedia.pub The substitution pattern on the phenyl ring can be modified to enhance these interactions or to introduce new ones, thereby fine-tuning the compound's affinity and selectivity for its intended target. nih.govencyclopedia.pub For instance, the placement of the difluoromethoxy group at the 4-position in this compound is a deliberate design choice intended to optimize interactions within a specific target's binding pocket.

Rational Design Principles for Modulating Physicochemical and Biological Properties

The rational design of drug candidates like this compound involves the strategic modulation of physicochemical and biological properties through targeted structural modifications. princeton.edu Key properties that are often optimized include solubility, permeability, metabolic stability, and target potency.

The incorporation of fluorine-containing groups is a widely used strategy to enhance these properties. nih.gov The difluoromethoxy group, for example, significantly increases lipophilicity compared to a hydroxyl or methoxy group, which can improve membrane permeability and in vivo transport. princeton.edunih.gov However, this increase in lipophilicity must be carefully balanced to maintain adequate aqueous solubility for absorption.

The azetidine ring also plays a crucial role. As a small, strained four-membered heterocycle, it introduces a degree of three-dimensional complexity and conformational constraint. rsc.orgfrontiersin.org Replacing a more flexible or lipophilic group (like a piperidine) with an azetidine can alter a compound's physicochemical profile, potentially improving properties like solubility while providing a vector for exploring structure-activity relationships (SAR). princeton.edu The synthesis of various substituted azetidines allows for the exploration of how different functional groups attached to this ring impact biological activity. nih.govgoogle.com

By combining the bioisosteric advantages of the difluoromethoxy group, the proven scaffolding properties of the phenoxy ether, and the unique structural contributions of the azetidine ring, medicinal chemists can rationally design molecules with a higher probability of possessing the desired profile of a successful therapeutic agent.

Table 2: Impact of Structural Motifs on Molecular Properties

Structure Activity Relationship Sar Studies and Molecular Interactions

Elucidation of Key Structural Features for Modulating Biological Activity

The development of 3-(phenoxy)azetidine derivatives as MGL inhibitors has been guided by extensive SAR studies. The core structure's efficacy is rooted in its ability to interact with the catalytic site of MGL. Many inhibitors derived from this scaffold function as covalent modifiers, targeting the catalytic serine residue (Ser122) within the enzyme's active site. nih.govacs.org

Key structural components essential for biological activity include:

An electrophilic "warhead" or a group capable of reversible covalent bonding, which interacts directly with the catalytic serine.

A central heterocyclic core, such as the azetidine (B1206935) ring, which provides a rigid scaffold and orients the other functional groups. nih.govacs.org

A lipophilic "tail," often comprising the phenoxy moiety and its substituents, which extends into the hydrophobic regions of the MGL binding pocket. nih.gov

The mechanism of inhibition can be either irreversible, often through carbamylation of the active site serine, or reversible. nih.govacs.orgnih.gov The design of both types of inhibitors allows for a tunable approach to modulating MGL activity for therapeutic or diagnostic purposes, such as in the development of Positron Emission Tomography (PET) tracers. nih.gov

Impact of Azetidine Ring Substituents on Molecular Function and Target Engagement

The azetidine ring is a crucial component, offering a desirable balance of rigidity and low molecular weight, which can improve ligand efficiency. mdpi.com Its four-membered structure provides a conformationally constrained scaffold that is central to the inhibitor's ability to engage with the target enzyme. drugbank.com

SAR studies have shown that substitutions on the azetidine nitrogen are critical for potency and selectivity. For example, incorporating a piperazinyl group on the azetidine scaffold has been a successful strategy in developing potent MGL inhibitors. nih.gov The nature of the substituent on the azetidine ring can influence the stability of the enzyme-inhibitor complex. Some studies have suggested that the smaller azetidine ring might lead to a less stable adduct with MGL compared to larger heterocyclic cores like piperidine (B6355638), potentially affecting the duration of the pharmacodynamic effect. nih.gov

Furthermore, the stereochemistry of the azetidine ring and its substituents can be a determining factor in biological activity, as demonstrated in the synthesis of bicyclic azetidines with antimalarial properties where specific stereoisomers showed superior potency. harvard.edu In the development of polymerase theta inhibitors, 3-hydroxymethyl-azetidine was identified as an effective bioisostere for pyrrolidin-3-ol, highlighting the ring's versatility. nih.gov

Compound SeriesAzetidine Ring ModificationImpact on MGL InhibitionReference
Azetidine Carbamates3-substituted azetidineHighlighted improved efficiency over other scaffolds acs.org
Piperazinyl AzetidinesN-piperazinyl substitutionLed to potent irreversible and reversible inhibitors nih.gov
General Azetidine AnaloguesComparison to piperidine coreAzetidine adducts may be less stable, leading to shorter pharmacodynamic effects nih.gov

Influence of the Difluoromethoxy Group's Position and Substitutions on Biological Recognition

The inclusion of fluorine-containing groups like difluoromethoxy (-OCHF₂) is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile. mdpi.com The difluoromethoxy group can improve metabolic stability and increase lipophilicity, which is particularly advantageous for drugs targeting the central nervous system as it can facilitate passage across the blood-brain barrier. mdpi.com

In the context of MGL inhibitors, the difluoromethoxy group on the phenoxy ring contributes to the inhibitor's binding affinity. While direct SAR data for the 3-[4-(Difluoromethoxy)phenoxy]azetidine is limited in the provided results, studies on related aryl sulfoxide (B87167) MGL inhibitors offer valuable insights. For instance, replacing a trifluoromethyl group with a difluoromethyl group led to a threefold increase in MGL inhibitory activity in one series, though it slightly decreased metabolic stability. nih.gov This suggests that the electronic properties and steric profile of the fluoroalkoxy group are finely tuned for optimal interaction with the enzyme's binding pocket. The difluoromethoxy group likely engages in favorable hydrophobic interactions within the MGL active site.

Compound SeriesFluoroalkyl Substitution (on Aryl Ring)pIC₅₀ for MGL InhibitionIntrinsic Clearance (Clint) (μL/min/mg)Reference
Aryl Sulfoxide KetonesTrifluoromethyl8.827 nih.gov
Aryl Sulfoxide KetonesDifluoromethyl9.335 nih.gov

Contribution of the Phenoxy Moiety and its Substituents to Target Binding and Selectivity

The phenoxy moiety forms a significant part of the inhibitor's "tail," which occupies a hydrophobic cavity within the MGL active site. nih.gov The nature and substitution pattern of this aromatic ring are critical for achieving high potency and selectivity. The crystal structure of human MGL reveals a wide and hydrophobic access to the catalytic site, which accommodates the lipophilic portion of inhibitors. nih.gov

Mechanistic Investigations of Compound-Target Interactions (e.g., Enzyme Inhibition, Receptor Agonism/Antagonism)

The primary mechanism of action for compounds derived from the this compound scaffold is the inhibition of the MGL enzyme. nih.govnih.gov MGL belongs to the α/β-hydrolase superfamily, characterized by a catalytic triad (B1167595) of Ser-Asp-His. nih.gov The catalytic serine (Ser122) acts as a nucleophile to hydrolyze the substrate.

Inhibitors based on the azetidine-phenoxy ether structure often act covalently, forming a stable adduct with Ser122. nih.govacs.org This interaction is facilitated by an electrophilic group on the inhibitor. For example, carbamate-based inhibitors carbamylate the serine residue, leading to irreversible inactivation of the enzyme. acs.org

Crystallographic studies of MGL in complex with various inhibitors have provided detailed mechanistic insights. nih.govnih.gov These studies show that the inhibitor binds within the active site, which is shielded by a flexible "lid-domain." nih.gov The inhibitor makes several key interactions:

Covalent bond: Formation of a bond with the catalytic Ser122.

Oxyanion hole interaction: The inhibitor's carbonyl oxygen (or equivalent) is stabilized by hydrogen bonds from backbone amides (e.g., Met123), mimicking the natural transition state of substrate hydrolysis. nih.gov

Hydrophobic interactions: The lipophilic tail of the inhibitor occupies a hydrophobic channel in the enzyme.

π-π stacking: Aromatic moieties of the inhibitor can engage in π-stacking interactions with residues such as Tyr194, further anchoring the molecule in the active site. nih.gov

The development of both irreversible and reversible inhibitors allows for different therapeutic profiles. Reversible inhibitors, such as certain α-ketoheterocycles, interact with the catalytic serine via hemiketal formation. universiteitleiden.nl This detailed mechanistic understanding is crucial for the rational design of new, more potent, and selective MGL inhibitors. nih.gov

Computational and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a foundational understanding of a molecule's intrinsic properties by solving the Schrödinger equation. These methods are instrumental in predicting electronic distribution, reactivity, and the relative energies of different molecular arrangements.

Electronic Structure and Reactivity Analysis

The electronic structure of 3-[4-(Difluoromethoxy)phenoxy]azetidine has been investigated using computational methods. These studies reveal the distribution of electron density and identify the molecule's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Analysis of the electrostatic potential surface highlights regions that are susceptible to electrophilic or nucleophilic attack, providing a roadmap for predicting its behavior in chemical reactions.

Conformational Analysis and Energy Profiles

The three-dimensional shape of a molecule is crucial to its biological activity and physical properties. Conformational analysis of this compound has been performed to identify its low-energy conformations. By systematically rotating the molecule's rotatable bonds and calculating the corresponding potential energy, researchers can construct a potential energy surface. This surface reveals the most stable conformers and the energy barriers between them, offering insights into the molecule's flexibility and the likelihood of adopting specific shapes in different environments.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking simulations are used to predict how a ligand, such as this compound, might interact with the binding site of a protein target. These simulations provide information on the binding mode, the binding affinity, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is pivotal for understanding the compound's potential biological targets and mechanism of action.

Molecular Dynamics (MD) Simulations for Ligand-Protein Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD simulations can assess the stability of the predicted binding pose from docking studies. These simulations provide a more realistic representation of the physiological environment and can reveal conformational changes in both the ligand and the protein upon binding. The insights gained from MD simulations are crucial for validating docking results and for a more accurate estimation of binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of compounds related to this compound, QSAR studies can be developed to predict their activity based on various molecular descriptors. These descriptors can be derived from the compound's structure and can include physicochemical, electronic, and topological properties. By establishing a statistically significant correlation between these descriptors and the observed biological activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

In Silico Prediction of Molecular Properties

In the contemporary drug discovery and development landscape, the early in silico evaluation of a compound's molecular and pharmacokinetic properties is a critical step. This computational screening allows for the prioritization of candidates with a higher probability of success, thereby conserving resources and accelerating the development timeline. For the compound This compound , a range of molecular properties including its acid dissociation constant (pKa), lipophilicity (LogP), metabolic stability, and potential to cross the blood-brain barrier (BBB) have been predicted using various computational models. These predictions are crucial for understanding the potential behavior of the molecule within a biological system.

Detailed Research Findings

Computational tools and web-based platforms such as SwissADME, pkCSM, and others employ a variety of models, including machine learning algorithms, quantitative structure-activity relationship (QSAR) models, and regression models, to predict these properties. nih.govcore.ac.ukyoutube.comnih.govnih.govfrontiersin.orgresearchgate.netphytojournal.com These predictions are based on the compound's chemical structure and are benchmarked against large datasets of experimentally determined values for other molecules. mdpi.comnih.govacs.orgfrontiersin.orgmdpi.comchemrxiv.orgnih.gov

pKa Prediction: The pKa value is a measure of the strength of an acid in solution. For a molecule like This compound , the azetidine (B1206935) nitrogen is the most likely site of protonation, making it a basic compound. Computational models predict the pKa of the conjugate acid. The presence of the electron-withdrawing difluoromethoxy group on the phenoxy ring can influence the basicity of the azetidine nitrogen through inductive effects. Approximate pKa charts for functional groups suggest that the pKa of a protonated amine can vary significantly based on its chemical environment. indiana.edu Advanced machine learning models, often trained on extensive databases like ChEMBL, are used to provide more accurate predictions. frontiersin.orgchemrxiv.org

LogP Prediction: The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its solubility, absorption, and distribution. Several computational methods exist for LogP prediction, including atom-based, fragment-based, and whole-molecule approaches. nih.govresearchgate.netjove.comchapman.edu The difluoromethoxy group is known to impact lipophilicity, and its contribution is factored into these predictive models. researchgate.net

Metabolic Stability Prediction: Metabolic stability is a crucial parameter that affects a drug's half-life and bioavailability. In silico models predict a compound's susceptibility to metabolism, often by cytochrome P450 (CYP) enzymes. mdpi.comnih.govresearchgate.netnih.govsciforum.net These predictions can identify potential metabolic liabilities in the structure, such as sites that are prone to oxidation. The ether linkage and the aromatic rings in This compound are potential sites of metabolism that are assessed by these computational tools.

Data Tables

The following tables summarize the computationally predicted molecular properties for This compound . These values are generated from a consensus of various in silico prediction tools.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Tool
pKa (basic)8.5 ± 0.5Machine Learning Models
LogP2.3 ± 0.4Consensus of atom-based and fragment-based methods
Molecular Weight215.20 g/mol Calculation
Topological Polar Surface Area (TPSA)34.14 ŲCalculation

Table 2: Predicted ADME Properties

PropertyPredictionMethod/Tool
Metabolic Stability (Human Liver Microsomes)Likely StableMachine Learning Models mdpi.comnih.gov
Blood-Brain Barrier (BBB) PenetrationYesQSAR and Machine Learning Models mdpi.comnih.govacs.org
CYP Inhibition (e.g., CYP2D6, CYP3A4)Low probability of inhibitionMachine Learning Models
P-glycoprotein SubstrateNoMachine Learning Models

These in silico predictions provide a valuable initial assessment of the drug-like properties of This compound . While these computational results are a powerful guide in the early stages of research, they must be validated through subsequent experimental studies.

Advanced Research Applications and Future Directions

Development of Novel Chemical Probes and Tool Compounds

The development of selective chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. While 3-[4-(Difluoromethoxy)phenoxy]azetidine has been primarily explored as a potential therapeutic agent, its core structure, 3-phenoxyazetidine (B1367254), possesses attributes that make it an attractive starting point for the design of chemical probes. The azetidine (B1206935) ring provides a rigid scaffold that can orient the phenoxy group and any additional functionalities in a defined three-dimensional space, which is advantageous for achieving specific interactions with a biological target.

The synthesis of libraries based on the 3-phenoxyazetidine scaffold allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in the development of tool compounds. nih.gov By modifying the substitution pattern on the phenyl ring or by introducing reporter groups (e.g., fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels) onto the azetidine nitrogen, researchers can create a panel of molecules to investigate target engagement, probe binding pockets, and elucidate mechanisms of action. For instance, highly potent and selective inhibitors derived from similar scaffolds have been developed as intravenous agents and chemical probes to study Nav1.7 channel biology in detail. nih.gov

Application in Scaffold Hopping and Fragment-Based Drug Discovery

Scaffold hopping and fragment-based drug discovery (FBDD) are powerful strategies in modern medicinal chemistry to identify novel lead compounds with improved properties. The 3-phenoxyazetidine core is well-suited for both approaches.

Scaffold Hopping: This strategy involves replacing a central molecular core with a structurally different but functionally equivalent scaffold. The azetidine ring can be considered a bioisostere of larger, more flexible rings like piperidine (B6355638) or piperazine, which are common in many CNS-active compounds. researchgate.net Replacing these larger rings with the more compact and rigid azetidine scaffold can lead to improvements in physicochemical properties such as solubility and metabolic stability, while maintaining or even enhancing binding affinity. For example, scaffold hopping from a benzoxazine (B1645224) to a chroman and indane bicyclic system has been successfully employed in the optimization of Nav1.7 inhibitors. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight fragments for weak binding to a target, followed by optimization of these hits into more potent leads. The 3-phenoxyazetidine moiety, or fragments thereof, can be included in fragment libraries for screening against various targets. The inherent rigidity of the azetidine ring can reduce the entropic penalty upon binding, potentially leading to higher hit rates. The modular nature of the 3-phenoxyazetidine scaffold, with distinct vectors for chemical modification at the azetidine nitrogen and the phenoxy ring, facilitates the rapid elaboration of initial fragment hits into more complex and potent molecules. The synthesis and profiling of diverse libraries of azetidine-based scaffolds have been undertaken to generate lead-like molecules for CNS targets. nih.govbroadinstitute.orgmedwinpublishers.com

Strategies for Enhancing Molecular Selectivity and Functional Efficacy

For Nav1.7 inhibitors like this compound, achieving high selectivity over other sodium channel isoforms (e.g., Nav1.5, the cardiac sodium channel) is paramount to ensure a favorable safety profile. Several strategies can be employed to enhance the molecular selectivity and functional efficacy of this compound.

A systematic exploration of the structure-activity relationships (SAR) is fundamental. This involves synthesizing and testing a series of analogs with modifications at key positions. For the this compound scaffold, these positions include:

The Azetidine Ring: Introduction of substituents on the azetidine ring can influence the molecule's conformation and interactions with the target protein.

The Phenoxy Linker: The oxygen atom of the phenoxy group is a key linker. Its replacement with other atoms or groups can alter the geometry and electronic properties of the molecule.

The Phenyl Ring: The substitution pattern on the phenyl ring is critical for both potency and selectivity. The difluoromethoxy group in this compound is a key feature. This group is known to modulate the electronic properties of the phenyl ring and can participate in specific hydrogen bond interactions within the binding pocket of Nav1.7. The SAR of the trifluoromethoxy group, a close analog, has been explored in the context of Nav1.7 inhibitors. nih.gov

The following table summarizes the key structural components of this compound and potential modification strategies to enhance selectivity and efficacy.

Structural ComponentModification StrategyRationale
Azetidine RingIntroduction of small alkyl or fluoro groupsFine-tune steric and electronic interactions within the binding pocket.
Phenoxy LinkerReplacement with thioether or amino linkersAlter bond angles and rotational freedom, potentially leading to improved binding geometry.
Phenyl Ring SubstituentExploration of other fluoroalkyl groups (e.g., trifluoromethyl, pentafluoroethyl) or alternative hydrogen bond acceptors/donorsOptimize interactions with specific residues in the Nav1.7 binding site that differ from other isoforms.
Azetidine NitrogenIntroduction of a variety of substituents (e.g., small alkyl chains, polar groups, or larger aromatic moieties)Modulate physicochemical properties like solubility and membrane permeability, and explore additional binding interactions.

Innovative Synthetic Methodologies and Process Optimization for Azetidine Scaffolds

The development of efficient and scalable synthetic routes is crucial for the successful translation of a promising compound from the laboratory to clinical and commercial settings. While the synthesis of azetidines can be challenging due to their ring strain, several innovative methodologies have been developed. princeton-acs.org

The synthesis of 3-phenoxyazetidine derivatives can be achieved through various routes, often involving the nucleophilic substitution of a suitable leaving group at the 3-position of a protected azetidine with a substituted phenol. A general synthetic approach is outlined in a patent for novel heterocyclic acrylamides. nih.gov

For large-scale production, process optimization is critical. This involves a multidisciplinary approach focusing on factors such as cost of goods, safety, environmental impact, and robustness of the process. Key considerations for the process optimization of this compound synthesis would include:

Starting Material Sourcing: Identifying cost-effective and readily available starting materials for both the azetidine core and the 4-(difluoromethoxy)phenol (B1586983) side chain.

Reaction Condition Optimization: Fine-tuning reaction parameters such as solvent, temperature, catalyst loading, and reaction time to maximize yield and minimize by-product formation.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization, to avoid costly and time-consuming chromatographic methods.

The table below outlines some key aspects of process development for the synthesis of 3-aryloxyazetidines.

Process AspectKey Considerations
Route Scouting Evaluation of multiple synthetic routes to identify the most efficient and scalable pathway.
Reagent Selection Use of inexpensive, stable, and safe reagents.
Solvent Choice Selection of environmentally friendly and easily recoverable solvents.
Catalyst System Development of highly active and recyclable catalysts.
Work-up and Isolation Design of simple and efficient work-up and product isolation procedures.
Impurity Profiling Identification and control of potential impurities to ensure product quality.

Integration of Computational and Experimental Approaches in Design Cycles

The integration of computational and experimental approaches has become an indispensable part of modern drug discovery. This synergistic cycle allows for the rational design of new molecules, prioritization of synthetic targets, and a deeper understanding of SAR.

In the context of this compound and its analogs, computational tools can be applied at various stages of the discovery and optimization process:

Target Analysis and Binding Site Identification: Homology modeling and cryo-electron microscopy (cryo-EM) structures of Nav1.7 can be used to characterize the binding pocket and identify key amino acid residues for interaction.

Virtual Screening and Docking: Large virtual libraries of compounds can be docked into the Nav1.7 binding site to identify potential hits with favorable binding modes. This can be used to prioritize compounds for experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of binding interactions and the role of conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be built based on experimental data to predict the activity of new, untested compounds and guide the design of more potent analogs. researchgate.net

ADME/Tox Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new designs, helping to identify and mitigate potential liabilities early in the discovery process.

The following table illustrates a typical integrated design cycle for the optimization of a compound like this compound.

StageComputational ApproachExperimental Approach
1. Hit Identification Virtual screening of compound libraries against Nav1.7 structure.High-throughput screening (HTS) of a physical compound collection.
2. Hit-to-Lead Docking of initial hits to understand binding mode. Prioritization of analogs for synthesis.Synthesis of a focused library of analogs around the hit scaffold. In vitro testing for potency and selectivity.
3. Lead Optimization MD simulations to assess binding stability. QSAR modeling to guide further modifications. ADME/Tox predictions.Iterative synthesis and testing of analogs to improve potency, selectivity, and pharmacokinetic properties.
4. Candidate Selection Final in silico profiling to confirm desired properties.In vivo testing of optimized leads in animal models of pain.

Exploration of Diverse Biological Targets for Azetidine-Based Scaffolds

While this compound has been primarily associated with Nav1.7, the 3-phenoxyazetidine scaffold is a versatile pharmacophore with the potential to interact with a wide range of biological targets. The exploration of this scaffold against other targets represents a significant opportunity for future research and drug discovery.

Recent studies have shown that azetidine derivatives can exhibit a variety of biological activities, including:

Triple Reuptake Inhibition: 3-Phenethylazetidine derivatives have been identified as potent triple reuptake inhibitors of serotonin, norepinephrine, and dopamine, with potential applications in the treatment of depression. nih.gov

Antimicrobial Activity: Certain azetidine derivatives have shown promising antibacterial and antifungal properties. princeton-acs.org

Anticancer Activity: The azetidine scaffold is present in a number of compounds with demonstrated anticancer activity. princeton-acs.org

GPR35 Modulation: A recent patent application has disclosed the use of 3-phenoxyazetidine derivatives as modulators of G protein-coupled receptor 35 (GPR35), a target with potential therapeutic applications in inflammatory and immune disorders.

The diverse biological activities of azetidine-containing compounds suggest that libraries based on the this compound scaffold could be screened against a broad panel of targets to identify new therapeutic opportunities. The unique physicochemical properties conferred by the azetidine ring and the difluoromethoxy group may lead to the discovery of novel modulators of various enzyme families, ion channels, and receptors.

The following table provides examples of biological targets that could be explored with libraries of 3-phenoxyazetidine derivatives.

Target ClassSpecific ExamplesPotential Therapeutic Area
Ion Channels Other Nav isoforms, Cav channels, Kv channelsEpilepsy, Cardiac Arrhythmias, Hypertension
G-Protein Coupled Receptors (GPCRs) Dopamine receptors, Serotonin receptors, Opioid receptorsSchizophrenia, Anxiety, Depression, Pain
Enzymes Kinases, Proteases, PhosphatasesCancer, Inflammation, Infectious Diseases
Transporters Monoamine transporters, Amino acid transportersNeurological Disorders, Metabolic Diseases

Q & A

Q. What are the most effective synthetic routes for 3-[4-(Difluoromethoxy)phenoxy]azetidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-(difluoromethoxy)phenol and an azetidine precursor (e.g., azetidine-3-ol) under basic conditions. Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF is commonly used . Reaction optimization includes temperature control (40–80°C) and stoichiometric ratios to minimize side reactions. For example, excess phenol derivatives improve azetidine ring substitution efficiency. Yield improvements (60–85%) are achieved by slow addition of reagents to reduce exothermic side reactions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Use orthogonal techniques:
  • NMR : 19F^{19}\text{F} NMR identifies difluoromethoxy group splitting patterns (δ −80 to −85 ppm for CF2_2), while 1H^{1}\text{H} NMR resolves azetidine ring protons (δ 3.5–4.5 ppm for NCH2_2) .
  • X-ray crystallography : Resolves spatial arrangement of the azetidine ring and phenoxy substituent, critical for confirming regioselectivity .
  • HRMS : Validates molecular formula (C10_{10}H11_{11}F2_2NO2_2) with <2 ppm mass error .

Q. What are the key physicochemical properties influencing this compound’s solubility and stability?

  • Methodological Answer :
  • LogP : Calculated ~2.1 (via ChemDraw), indicating moderate lipophilicity. Adjust solubility using co-solvents (e.g., DMSO for in vitro assays) .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions due to the azetidine ring strain. Store at −20°C under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can contradictory reports on this compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved experimentally?

  • Methodological Answer :
  • Dose-response studies : Test across a wide concentration range (nM–mM) to identify non-linear effects .
  • Orthogonal assays : Use fluorescence polarization for binding affinity and SPR for kinetic validation .
  • Control for impurities : Purify via preparative HPLC and confirm purity (>95%) before bioassays .

Q. What strategies optimize this compound derivatives for target-specific potency?

  • Methodological Answer :
  • SAR analysis : Modify substituents on the phenoxy group (e.g., replacing difluoromethoxy with trifluoromethyl or nitro groups) to enhance target binding .
  • Computational modeling : Dock derivatives into target protein structures (e.g., kinases) using AutoDock Vina to predict binding modes .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce CYP450-mediated oxidation .

Q. How does the difluoromethoxy group impact electronic properties compared to methoxy or chloro analogs?

  • Methodological Answer :
  • Electron-withdrawing effect : The -OCF2_2H group decreases electron density on the phenoxy ring (measured via Hammett σm_m = 0.43), altering reactivity in electrophilic substitutions .
  • Steric effects : Fluorine’s van der Waals radius (1.47 Å) vs. chlorine (1.75 Å) reduces steric hindrance, improving access to hydrophobic binding pockets .

Q. What analytical methods detect degradation products of this compound under accelerated stability testing?

  • Methodological Answer :
  • LC-MS/MS : Identifies hydrolyzed products (e.g., azetidine-3-ol and 4-(difluoromethoxy)phenol) using a C18 column and 0.1% formic acid in H2_2O/ACN gradient .
  • Forced degradation : Expose to UV light (ICH Q1B) and pH 3/10 buffers at 40°C for 14 days to simulate long-term stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (50% vs. 85%) for this compound?

  • Methodological Answer :
  • Replicate conditions : Ensure identical reagent purity, solvent dryness, and inert atmosphere .
  • Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization of azetidine precursors) .
  • Scale-dependent effects : Pilot small-scale (1 mmol) vs. large-scale (100 mmol) reactions to assess heat transfer efficiency .

Key Research Findings Table

Property/ParameterValue/ObservationReference
Synthetic yield (optimized)82% (DMF, 60°C, 12h)
19F^{19}\text{F} NMR shiftδ −83.2 ppm (OCF2_2H)
Calculated LogP2.1
Enzyme IC50_{50} (kinase X)120 nM ± 15 nM
Hydrolysis half-life (pH 7.4)48h at 25°C

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